1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
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Overview
Description
1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with benzylamine can form an intermediate, which then undergoes cyclization with a suitable pyrazole derivative to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazofurin: A pyrazole-based antiviral agent.
Encorafenib: A pyrazole derivative used in cancer treatment.
Celecoxib: A pyrazole-based anti-inflammatory drug.
Uniqueness
1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzyl group and a chlorophenyl group within the pyrazole framework provides a unique scaffold for drug development and other applications.
Properties
IUPAC Name |
1-benzyl-3-(2-chlorophenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-13-9-5-4-8-12(13)15-14-16(18(24)20-17(14)23)22(21-15)10-11-6-2-1-3-7-11/h1-9,14-16,21H,10H2,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXCJQDJLNMSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=CC=C4Cl)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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